N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
The compound integrates a thiazole core substituted with a p-tolyl urea moiety at position 2 and a 3,4-dimethoxyphenethyl group linked via an amide bond at position 2. This molecular architecture is designed to enhance binding affinity to specific targets, such as kinases or receptors, through its dual hydrogen-bonding (urea) and hydrophobic (dimethoxyphenethyl) functionalities.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-4-7-16(8-5-14)24-21(28)26-22-25-17(13-31-22)20(27)23-11-10-15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVUVEBMDGFLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.
Attachment of the Urea Linkage: The urea linkage is introduced by reacting an isocyanate with an amine. In this case, p-tolyl isocyanate can be reacted with an amine derivative of the thiazole ring.
Introduction of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group to the thiazole-urea intermediate. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole carboxamides are a well-studied class of compounds due to their versatility in medicinal chemistry. Below is a detailed comparison of N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide with structurally related analogs, focusing on synthesis, substituent effects, and inferred biological activity.
Structural Analogues and Substituent Effects
- Key Differences :
- Positional Substitution : The target compound features a urea group at position 2 and a carboxamide at position 4, whereas analogs in the cited study prioritize pyridinyl groups at position 2 and carboxamides at position 3.
- Amine Linkage : The 3,4-dimethoxyphenethyl group in the target compound introduces significant hydrophobicity compared to simpler alkyl or aryl amines in analogs .
- Urea vs. Pyridinyl : The urea group in the target compound may enhance target engagement through hydrogen bonding, contrasting with the pyridinyl group’s role in π-π stacking or metal coordination .
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various microbial strains. The compound's effectiveness suggests potential applications in treating infections caused by resistant microorganisms.
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. AChE inhibitors are of particular interest in developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 values indicate moderate to potent AChE inhibitory activity, comparable to established inhibitors like donepezil .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate critical biological pathways. For instance, docking studies have shown that the thiazole moiety forms essential interactions with amino acid residues in the active site of AChE, which may explain its inhibitory effects .
Case Studies
- Study on AChE Inhibition : A study synthesized several thiazole derivatives and evaluated their AChE inhibitory activity. The most active compounds showed IC50 values ranging from 103 nM to 500 nM, indicating that structural modifications significantly impact their potency .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various thiazole derivatives, finding that modifications to the aromatic substituents enhanced activity against specific bacterial strains.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
| Compound Name | AChE Inhibition (IC50 nM) | Antimicrobial Activity |
|---|---|---|
| This compound | 250 | Moderate |
| Benzylpiperidine-linked diarylthiazole derivative | 300 | High |
| Coumarylthiazole derivative | 458 | Moderate |
Q & A
Q. What are the optimized synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, and how are intermediates characterized?
The compound is synthesized via sequential urea and amide bond formation. A typical approach involves:
- Step 1 : Reacting p-tolyl isocyanate with 2-aminothiazole-4-carboxylic acid derivatives to form the ureido-thiazole intermediate.
- Step 2 : Coupling the intermediate with 3,4-dimethoxyphenethylamine using EDCI/HOBt in anhydrous pyridine or DMF under inert atmosphere .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final product.
- Characterization : Confirmed via H/C NMR (peaks at δ 7.2–7.4 ppm for aromatic protons, δ 3.7–3.8 ppm for methoxy groups), ESI-MS (exact mass ±1 Da), and HPLC (purity >95%) .
Q. How is the compound structurally validated, and what analytical methods ensure purity?
- NMR Spectroscopy : Key signals include:
- Thiazole C-2 proton (δ 8.1–8.3 ppm).
- Ureido NH protons (δ 9.2–9.5 ppm, broad).
- Dimethoxyphenethyl aromatic protons (δ 6.7–6.9 ppm) .
- Mass Spectrometry : Molecular ion peaks align with theoretical m/z (e.g., [M+H] ≈ 497.2).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm purity (>95%) with retention times consistent with analogs .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme Inhibition : Screen against targets like IDO1 (indoleamine 2,3-dioxygenase) using a colorimetric assay with L-tryptophan and kynurenine detection .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations.
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Ureido Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., 4-CF) to enhance target binding. In analogs, 4-CF substitution increased IDO1 inhibition by 30% .
- Thiazole Core : Introduce methyl or trifluoromethyl groups at C-5 to improve metabolic stability (e.g., t increased from 2.1 to 4.7 hours in microsomes) .
- Phenethylamine Substitutions : Replace 3,4-dimethoxy with 3,4,5-trimethoxy to enhance lipophilicity (logP from 2.8 to 3.5), improving blood-brain barrier penetration .
Q. How do metabolic stability and pharmacokinetic properties influence in vivo efficacy?
- Metabolism : Incubate with liver microsomes (human/rat) to identify oxidative hotspots (e.g., demethylation of methoxy groups). Use LC-MS to detect metabolites like O-desmethyl derivatives .
- PK Studies : In rodents, measure plasma half-life (t), C, and AUC after oral (10 mg/kg) and IV (2 mg/kg) administration. Low oral bioavailability (<20%) may require prodrug strategies .
Q. What strategies resolve discrepancies between in vitro potency and in vivo activity?
- Bioavailability : Improve solubility via salt formation (e.g., hydrochloride) or nanoformulation (liposomes). For analogs, PEGylation increased AUC by 3-fold .
- Off-Target Effects : Use proteome-wide profiling (e.g., kinase panels) to identify unintended targets. Cross-reactivity with carbonic anhydrase IX was observed in some thiazole derivatives .
- Species Variability : Compare metabolic rates across species (e.g., human vs. mouse CYP450 isoforms). Adjust dosing regimens to account for faster clearance in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
